molecular formula C14H18INO5 B12502083 2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid

2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid

Cat. No.: B12502083
M. Wt: 407.20 g/mol
InChI Key: VQTPRGZNDPHKOU-UHFFFAOYSA-N
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Description

BOC-3-IODO-L-TYROSINE, also known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the 3-position of the tyrosine phenyl ring and a tert-butoxycarbonyl (BOC) protecting group on the amino group. It is commonly used in peptide synthesis and various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-3-IODO-L-TYROSINE typically involves the iodination of BOC-L-tyrosine. One common method is the use of iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an aqueous medium. The reaction is carried out under mild conditions to ensure the selective iodination at the 3-position of the tyrosine ring.

Industrial Production Methods

Industrial production of BOC-3-IODO-L-TYROSINE follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

BOC-3-IODO-L-TYROSINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

BOC-3-IODO-L-TYROSINE exerts its effects primarily through its incorporation into peptides and proteins. The iodine atom can participate in various biochemical interactions, including hydrogen bonding and halogen bonding, which can influence the structure and function of the resulting peptides. The BOC protecting group ensures that the amino group remains protected during peptide synthesis, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Similar Compounds

    3-IODO-L-TYROSINE: Similar to BOC-3-IODO-L-TYROSINE but lacks the BOC protecting group.

    L-TYROSINE: The parent compound without any modifications.

    3,5-DIIODO-L-TYROSINE: Contains two iodine atoms on the tyrosine ring.

Uniqueness

BOC-3-IODO-L-TYROSINE is unique due to the presence of both the iodine atom and the BOC protecting group. This combination allows for selective reactions and incorporation into peptides, making it a valuable tool in peptide synthesis and biochemical research .

Properties

IUPAC Name

3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTPRGZNDPHKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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